molecular formula C17H16N6O3 B4580031 N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide

N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide

Cat. No. B4580031
M. Wt: 352.3 g/mol
InChI Key: UAPVHHVILBPRRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide" involves multi-step chemical reactions starting from commercially available precursors. Lei et al. (2017) described a synthetic route for a closely related compound involving condensation, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei, H., Wang, L., Xiong, Y., & Lan, Z., 2017). This approach illustrates the synthetic accessibility of such compounds, highlighting the feasibility of generating a variety of derivatives for further study.

Molecular Structure Analysis

The molecular structure of "N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide" and its derivatives can be characterized using spectroscopic techniques such as NMR, MS, and IR spectroscopy, along with X-ray crystallography for solid-state analysis. Zhou et al. (2021) provided an example of detailed structural characterization using these techniques, which are crucial for confirming the identity and purity of synthesized compounds (Zhou, Z., Liu, Y., Ren, Q., Yu, D., & Lu, H., 2021).

Scientific Research Applications

Metabolic Pathways and Enzyme Inhibition

NNMT Inhibition for Treating Diabetes N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide analogs have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders including type 2 diabetes mellitus (T2DM). Inhibition of NNMT has shown potential in reducing adipose tissue inflammation and improving insulin sensitivity, suggesting a therapeutic approach for metabolic syndrome, cardiovascular diseases, and chronic kidney disease through modulation of metabolic pathways (Sabnis, 2021).

Antibacterial Activity Derivatives of N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights its potential use in developing new antimicrobial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).

Pharmacological Potential

Cancer Therapy Compounds related to N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide have been explored for their antitumor properties. These compounds inhibit specific cellular pathways that are vital for cancer cell proliferation, indicating their potential in cancer therapy (Abdel-Magid, 2015).

Enzymatic Studies and Molecular Interactions

Molecular Docking Studies The compound's derivatives have been involved in molecular docking studies to understand their interaction with various biological targets. These studies help in the design of more potent inhibitors for enzymes like nicotinamide phosphoribosyltransferase (NAMPT), contributing to the development of novel therapeutic agents (Giannetti et al., 2013).

Antioxidant and Anti-inflammatory Effects

Endothelium-Dependent Vasorelaxation N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide and its metabolites may exert antioxidant and anti-inflammatory effects, potentially improving endothelial function and vasorelaxation. These properties suggest its utility in addressing endothelial dysfunction associated with cardiovascular diseases (Domagala et al., 2012).

properties

IUPAC Name

N-(2-morpholin-4-yl-5-oxopyrido[4,3-d]pyrimidin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c24-15(12-2-1-4-18-10-12)21-23-5-3-14-13(16(23)25)11-19-17(20-14)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPVHHVILBPRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-morpholino-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-morpholinyl)-5-oxopyrido[4,3-d]pyrimidin-6(5H)-yl]nicotinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.